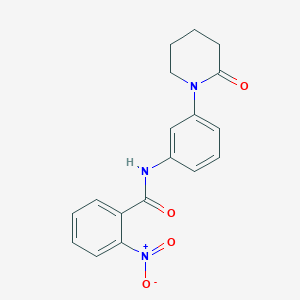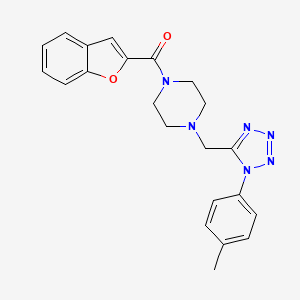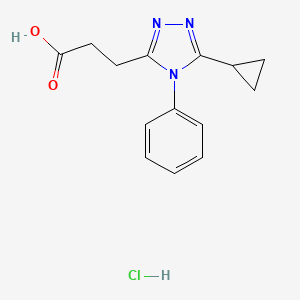![molecular formula C18H17FN4O2S B2487726 Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034494-83-0](/img/structure/B2487726.png)
Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex chemical reactions, including three-step substitution reactions. These processes result in the formation of intermediates with distinctive rings and functional groups. One example involves the synthesis of boric acid ester intermediates with benzene rings, as detailed in the work by Huang et al. (2021), where the structures were confirmed through spectroscopic methods like FTIR, NMR, and mass spectrometry, alongside X-ray diffraction (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds, as elucidated through spectroscopic analysis and single-crystal X-ray diffraction, reveals detailed information about their conformation. Density Functional Theory (DFT) studies, such as those conducted by Huang et al. (2021), offer insights into the molecular electrostatic potential and frontier molecular orbitals, helping to understand the physicochemical properties of the compounds (Huang et al., 2021).
Chemical Reactions and Properties
Compounds within this chemical category participate in various chemical reactions, leading to the formation of new compounds with diverse properties. For example, Malik and Khan (2014) synthesized derivatives that demonstrated anticonvulsant activities, indicating the potential for these compounds in therapeutic applications (Malik & Khan, 2014).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and conformation, are critical for understanding their behavior in different environments. Studies like those by Prasad et al. (2018) provide valuable information on the crystal structure, which is essential for designing compounds with specific physical characteristics (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity, stability, and interactions with other molecules, are of significant interest. Research by Pancholia et al. (2016) on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showcases the anti-mycobacterial potential of such compounds, highlighting their importance in medicinal chemistry (Pancholia et al., 2016).
Aplicaciones Científicas De Investigación
Anticonvulsant Agents
A study by Malik and Khan (2014) synthesized novel benzo[d]thiazol derivatives and evaluated their anticonvulsant activities. These compounds, specifically (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, showed potent anticonvulsant effects with a high protective index, suggesting their potential as anticonvulsant agents (Malik & Khan, 2014).
Antibacterial and Antimycobacterial Agents
Pandya et al. (2019) synthesized a library of benzo[d]thiazol derivatives and investigated their in vitro antibacterial and antimycobacterial activities. Several compounds displayed good to moderate activity against various bacterial strains, indicating their potential use in treating bacterial infections (Pandya et al., 2019).
Anti-mycobacterial Chemotypes
Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study synthesized and evaluated the anti-tubercular activity of these compounds against Mycobacterium tuberculosis. Some compounds demonstrated significant anti-mycobacterial potential with low cytotoxicity, suggesting their promise in anti-tuberculosis drug development (Pancholia et al., 2016).
Anticancer Agents
Vaidya et al. (2020) conducted a study on 1,2,4-oxadiazole derivatives with benzo[d]thiazole structures, evaluating their anticancer activity. Some compounds showed potent activity against various cancer cell lines, indicating the potential of benzo[d]thiazol derivatives in cancer treatment (Vaidya et al., 2020).
Antifungal and Antibacterial Screening
Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, including benzo[d]thiazol compounds. These compounds were screened for their antibacterial activities, revealing their potential as antimicrobial agents (Landage et al., 2019).
Multitargeted-Directed Ligands for Alzheimer’s Disease
Hafez et al. (2023) described new benzothiazole-based derivatives as histamine H3 receptor ligands with potential as multitargeted-directed ligands for Alzheimer’s disease treatment. These compounds showed promising activity against several biological targets relevant to Alzheimer’s disease (Hafez et al., 2023).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis .
Mode of Action
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
tuberculosis , suggesting that they may induce cellular changes that result in the death of this bacterium.
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-2-12-15(19)16(21-10-20-12)25-11-7-8-23(9-11)18(24)17-22-13-5-3-4-6-14(13)26-17/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUURGFIIGPLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)
![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)


![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)
